1-phenyl-1H-pyrazol-5-ol

Description

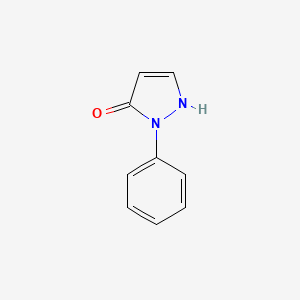

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-7,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPGQKHPPSSCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-93-7 | |

| Record name | 1-phenyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-phenyl-1H-pyrazol-5-ol from phenylhydrazine

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazol-5-ol from Phenylhydrazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal heterocyclic compound widely known in the pharmaceutical industry as Edaravone. The synthesis is achieved through the classic Knorr pyrazole synthesis, reacting phenylhydrazine with ethyl acetoacetate. This document delves into the underlying reaction mechanism, offers a detailed, scalable solvent-free experimental protocol, discusses process optimization and troubleshooting, outlines robust analytical characterization techniques, and emphasizes critical safety considerations. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a thorough and practical understanding of this important synthetic transformation.

Introduction and Significance

1-Phenyl-3-methyl-5-pyrazolone (PMP), commonly known as Edaravone, is a potent free radical scavenger.[1] It is a prominent structural motif found in numerous pharmaceutically active compounds and is used clinically to treat amyotrophic lateral sclerosis (ALS) and to aid recovery following an ischemic stroke.[1][2] The synthesis of Edaravone is a frequently cited example of heterocycle synthesis, typically achieved by the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][3] This reaction, a variant of the Knorr pyrazole synthesis, is valued for its efficiency, high yields, and the pharmaceutical importance of its product.[4] This guide provides an expert-level walkthrough of its synthesis, from foundational principles to practical execution and analysis.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The formation of this compound from phenylhydrazine and ethyl acetoacetate is a classic example of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.[5][6] The reaction proceeds through a well-defined pathway characterized by high regioselectivity.

The mechanism can be elucidated in the following steps[1][3]:

-

Nucleophilic Attack and Hydrazone Formation : The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH2) of phenylhydrazine on the more electrophilic ketone carbonyl group of ethyl acetoacetate. The ketone is significantly more reactive towards nucleophiles than the ester moiety.[3] This is followed by dehydration to form a stable phenylhydrazone intermediate.

-

Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety, now part of the hydrazone, acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the ester group.

-

Elimination : This cyclization step results in a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form the stable, five-membered pyrazolone ring.

The overall reaction is a condensation-cyclization sequence that reliably produces the pyrazolone core structure with high efficiency.[1]

Tautomerism in Pyrazolones

It is critical to recognize that this compound exists in multiple tautomeric forms, including the keto (CH) and enol (OH) forms, which contribute to its chemical properties and reactivity.[3][4] While often drawn as the keto tautomer, the enol form is significant as it confers aromaticity to the pyrazole ring.[4] The compound's acidic methylene protons and basic imine-like nitrogen give it an amphoteric character.[3]

Detailed Experimental Protocol (Solvent-Free)

This section details a highly efficient, scalable, and solvent-free protocol for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, adapted from established literature.[1] This method is notable for its quantitative yield and environmental advantages.

Reagent and Equipment Data

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Molar Eq. | Moles (mol) | Amount Used | Grade/Notes |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.0 | 0.20 | 19.66 mL (21.63 g) | Reagent Grade |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.1 | 0.22 | 28.1 mL (28.63 g) | Reagent Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | ~20 mL | For washing |

| Equipment | ||||||

| Round-bottom flask | 100 mL | One-necked | ||||

| Magnetic stirrer & stir bar | ||||||

| Ice-water bath | For initial cooling | |||||

| Heating mantle/Oil bath | For temperature control | |||||

| Rotary evaporator | For removal of volatiles |

Step-by-Step Synthesis Workflow

The experimental workflow is a streamlined process from reagent addition to product isolation.

Caption: Experimental workflow for the synthesis of this compound.

Protocol

-

Preparation : Place ethyl acetoacetate (28.1 mL, 0.22 mol) into a 100 mL single-neck round-bottom flask equipped with a magnetic stir bar.

-

Initial Cooling : Immerse the flask in an ice-water bath to cool the contents to 0°C.[1]

-

Reagent Addition : While stirring, add phenylhydrazine (19.66 mL, 0.20 mol) dropwise to the cooled ethyl acetoacetate at a rate of approximately 1 mL/min. The initial addition can be slightly exothermic.[1][3]

-

Reaction Heating : After the addition is complete, securely cap the flask. Remove the ice bath and transfer the flask to a heating mantle or oil bath. Heat the reaction mixture at 80°C for 1 hour, followed by an increase in temperature to 90°C for an additional 30 minutes.[1]

-

Work-up and Isolation : After the heating period, allow the mixture to cool slightly. Remove any residual water, ethanol, and excess ethyl acetoacetate by vacuum stripping on a rotary evaporator.[1]

-

Purification : The resulting solid is washed with diethyl ether (~20 mL) to remove non-polar impurities, yielding a pale yellow solid.[1]

-

Drying : The product is dried to obtain the final 1-phenyl-3-methyl-5-pyrazolone. The reported yield for this solvent-free method approaches 100%.[1]

Process Optimization and Troubleshooting

While the solvent-free method is highly effective, alternative protocols and optimization strategies exist, particularly for industrial-scale production.

-

Solvent Choice : Many procedures employ a solvent. Ethanol is commonly used, allowing the reaction to proceed under reflux for several hours.[7] Methanol is also a viable option.[8] The choice of solvent can affect reaction time, temperature control, and purification methods.

-

Catalysis : The reaction is often facilitated by an acid catalyst.[4][5] A few drops of glacial acetic acid can be used to promote the initial imine formation.[4] Some patented processes adjust the pH of the reaction mixture to between 5.0 and 6.5 using hydrochloric acid to optimize the reaction.[8]

-

Temperature Control : Careful temperature management is crucial. The initial addition of phenylhydrazine should be done at a low temperature (0-10°C) to control the initial exothermic reaction.[9] Subsequent heating drives the cyclization and dehydration steps to completion.

-

Troubleshooting :

-

Low Yield : May result from incomplete reaction or losses during work-up. Ensure sufficient reaction time and temperature. During recrystallization from solvents like ethanol, avoid using an excessive volume of solvent, as the product has moderate solubility.[3]

-

Oily Product : If the product separates as an oil instead of a solid, it may be due to impurities or improper work-up. Trituration with a non-polar solvent like diethyl ether or hexane can often induce crystallization.

-

Side Reactions : Uncontrolled conditions could potentially lead to side products. The primary reaction pathway is generally very robust, but ensuring the purity of starting materials is always good practice.

-

Analytical Characterization

Validation of the synthesized product's identity and purity is essential. The following are typical characterization data for 1-phenyl-3-methyl-5-pyrazolone.

-

Appearance : Pale yellow or white solid.[1]

-

Melting Point : 126-128 °C.[1]

-

¹H NMR Spectroscopy (400 MHz, CDCl₃, δ ppm):

-

2.18 (s, 3H, -CH₃)

-

3.42 (s, 2H, -CH₂-)

-

7.17 (t, 1H, Ar-H)

-

7.38 (t, 2H, Ar-H)

-

7.84 (d, 2H, Ar-H)[1]

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃, δ ppm): 16.6, 42.6, 118.4, 124.6, 128.4, 137.6, 156.1, 170.2.[1]

-

Infrared (IR) Spectroscopy : Key peaks would include C=O stretching for the ketone group, C=N stretching from the pyrazole ring, and C-H stretching from the aromatic and aliphatic groups.

-

Purity Analysis : High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product, especially for pharmaceutical applications.[10]

Advanced 2D NMR techniques such as HMBC and HSQC can be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure.[11]

Safety Precautions and Handling

Ensuring a safe laboratory environment is paramount when performing this synthesis due to the hazardous nature of the reagents.

-

Phenylhydrazine :

-

Hazards : Toxic if swallowed, in contact with skin, or if inhaled.[12] It is a suspected carcinogen and mutagen, causes skin and serious eye irritation, and may cause an allergic skin reaction.[12] It is also combustible.

-

Handling : Always handle phenylhydrazine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including impervious gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13] Avoid all contact and inhalation.

-

-

Ethyl Acetoacetate :

-

General Procedures :

-

An emergency safety shower and eyewash station should be readily accessible.

-

All chemical waste should be disposed of according to institutional and local regulations. Do not pour waste down the drain.

-

By adhering to these safety protocols, the risks associated with this synthesis can be effectively managed.

Conclusion

The synthesis of this compound via the Knorr condensation of phenylhydrazine and ethyl acetoacetate is a robust, high-yielding, and fundamentally important reaction in medicinal and heterocyclic chemistry. The solvent-free protocol presented offers an efficient and environmentally conscious approach suitable for laboratory-scale synthesis. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines will ensure the successful and safe production of this valuable pharmaceutical compound.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 9. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 10. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. synerzine.com [synerzine.com]

1-phenyl-1H-pyrazol-5-ol chemical properties and structure

An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound widely known in the pharmaceutical industry as Edaravone, stands as a pivotal molecule in contemporary neuroprotective therapy.[1][2] Initially synthesized in the late 1980s, its potent antioxidant and radical scavenging properties have led to its approval for treating acute ischemic stroke and, more recently, amyotrophic lateral sclerosis (ALS).[2][3][4] This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and mechanistic action, tailored for researchers and professionals in drug discovery and development. While the parent scaffold is 1-phenyl-1H-pyrazol-5-ol, this document will focus on the 3-methyl substituted analogue, which is the form with extensive clinical and research significance.

Chemical Identity and Structural Elucidation

The foundational structure of Edaravone is a bicyclic system featuring a 2-pyrazolin-5-one ring with a phenyl group at the N1 position and a methyl group at the C3 position.[1][2] This arrangement is crucial for its chemical behavior and biological activity.

| Identifier | Value | Source |

| IUPAC Name | 5-methyl-2-phenyl-1H-pyrazol-3-one | [5] |

| Synonyms | Edaravone, Phenylmethylpyrazolone, MCI-186 | [5] |

| CAS Number | 89-25-8 | [6] |

| Molecular Formula | C₁₀H₁₀N₂O | [5] |

| Molecular Weight | 174.20 g/mol | [5] |

Prototropic Tautomerism: A Key Feature

A critical aspect of pyrazolone chemistry is the existence of prototropic tautomers. 3-Methyl-1-phenyl-1H-pyrazol-5-ol exists in a dynamic equilibrium between three principal forms: the OH-form (hydroxypyrazole), the CH-form (methylenepyrazolone), and the NH-form (aminopyrazolone).[7][8] The predominance of a specific tautomer is heavily influenced by the solvent environment. Spectroscopic analyses, including NMR studies, indicate that the OH-form is favored in nonpolar solvents, often existing as dimers through intermolecular hydrogen bonds.[9] In contrast, polar solvents like DMSO can disrupt these dimers, favoring monomeric species.[9] This tautomeric flexibility is integral to its reactivity and biological function.

References

- 1. researchgate.net [researchgate.net]

- 2. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 89-25-8|3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one|BLD Pharm [bldpharm.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]

An In-depth Technical Guide to the Crystal Structure and Characterization of 1-phenyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-1H-pyrazol-5-ol and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. A profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive technical overview of the synthesis, crystal structure, and characterization of this compound, offering field-proven insights and detailed experimental protocols. While a definitive crystal structure for the parent this compound is not publicly available, this guide will utilize the crystallographic data of the closely related and clinically relevant analogue, 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone), as a representative model.

Introduction: The Significance of this compound

The pyrazolone scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. This compound, as a fundamental representative of this class, serves as a critical building block for the synthesis of a diverse range of biologically active compounds. Its importance stems from its versatile chemical nature, including its existence in various tautomeric forms, which dictates its reactivity and interaction with biological targets. A thorough understanding of its solid-state structure and physicochemical properties is therefore essential for the development of novel therapeutics.

A crucial aspect of pyrazolone chemistry is tautomerism. This compound can exist in three principal tautomeric forms: the OH-form (enolic), the CH-form (ketonic), and the NH-form. The predominance of a particular tautomer is influenced by factors such as the solvent, temperature, and the solid-state packing forces. X-ray crystallography provides the most definitive method for determining the tautomeric form present in the crystalline state.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the condensation of phenylhydrazine with a β-keto ester, such as ethyl acetoacetate, followed by cyclization.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Methanol

-

Concentrated Hydrochloric Acid

-

Petroleum ether

-

Activated carbon

Procedure:

-

In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.

-

While stirring, add concentrated hydrochloric acid to adjust the pH of the solution to approximately 5.0-6.5. This protonation of phenylhydrazine facilitates the subsequent reaction.

-

Heat the solution to 70-80 °C.

-

Slowly add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise to the heated solution. Maintain the reaction temperature between 70-80 °C during the addition.

-

After the addition is complete, continue to reflux the reaction mixture for 1-2 hours to ensure complete cyclization.

-

Distill off the methanol from the reaction mixture.

-

Cool the reaction mixture, which should result in the crystallization of the crude product.

-

Filter the crude product and wash with petroleum ether to remove non-polar impurities.

-

For purification and to obtain crystals suitable for X-ray diffraction, recrystallize the crude product from a hot methanol or ethanol solution. The use of activated carbon can aid in decolorizing the solution.[2]

-

Allow the solution to cool slowly to promote the formation of well-defined single crystals.

References

An In-depth Technical Guide to the Tautomerism and Stability of 1-phenyl-1H-pyrazol-5-ol

Abstract

1-phenyl-1H-pyrazol-5-ol, a key heterocyclic scaffold in medicinal chemistry and material science, exhibits complex tautomeric behavior that dictates its chemical reactivity, biological activity, and physicochemical properties. This guide provides a comprehensive technical overview of the tautomerism of this compound, delving into the structural nuances of its major tautomeric forms: the hydroxyl-pyrazole (OH), the keto-pyrazoline (CH), and the zwitterionic/amide (NH) forms. We will explore the intricate interplay of electronic and steric effects of substituents, solvent polarity, and temperature on the position of the tautomeric equilibrium. This document synthesizes experimental evidence from advanced spectroscopic and crystallographic techniques with insights from computational modeling to offer a holistic understanding of the stability and interconversion of these tautomers. Detailed experimental and computational protocols are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to investigate and control the tautomeric landscape of this important class of compounds.

Introduction: The Significance of Tautomerism in Pyrazolones

Pyrazol-5-ones are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group or its enol equivalent. Their rich chemical diversity and biological significance have made them privileged structures in drug discovery, with applications as analgesic, anti-inflammatory, and anticancer agents.[1] A fundamental characteristic of pyrazolones is their ability to exist in multiple tautomeric forms, a phenomenon of constitutional isomerism involving the migration of a proton.[2] This dynamic equilibrium between tautomers is not merely a chemical curiosity; it profoundly influences a molecule's properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and, most critically, its interaction with biological targets.[3]

For this compound, three primary tautomers are of interest:

-

The OH-form (this compound): An aromatic hydroxypyrazole.

-

The CH-form (1-phenyl-3-methyl-1H-pyrazol-5(4H)-one): A non-aromatic pyrazolone with a methylene group at the 4-position.

-

The NH-form (1-phenyl-1,2-dihydro-3H-pyrazol-3-one): A zwitterionic or amide-like form.

The relative stability and interconversion of these forms are dictated by a delicate balance of factors, making a thorough understanding of their tautomerism essential for rational drug design and material development.[4]

The Tautomeric Landscape of this compound

The tautomeric equilibrium of this compound is a dynamic process influenced by both intramolecular and intermolecular factors.

Structural Features of the Tautomers

The three principal tautomers possess distinct structural and electronic features:

-

OH-Form (Hydroxy-pyrazole): This form is characterized by a fully aromatic pyrazole ring, which contributes to its thermodynamic stability. The presence of a hydroxyl group allows it to act as both a hydrogen bond donor and acceptor.

-

CH-Form (Keto-pyrazoline): This tautomer features a non-aromatic pyrazoline ring with a methylene group at the C4 position. The presence of a carbonyl group makes it a hydrogen bond acceptor.

-

NH-Form (Amide/Zwitterionic): This form can be viewed as an amide or a zwitterion, with a positive charge delocalized over the pyrazole ring and a negative charge on the oxygen atom. This charge separation makes it highly sensitive to the polarity of its environment.

Diagram: Tautomeric Forms of this compound

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Stability

The predominance of a particular tautomer is a function of its intrinsic stability and its interactions with the surrounding medium.

Solvent polarity plays a pivotal role in shifting the tautomeric equilibrium.

-

Nonpolar Solvents (e.g., cyclohexane, chloroform): In nonpolar environments, the less polar CH-form is generally favored.[1] The intramolecular hydrogen bonding in the enol form of related β-dicarbonyl compounds can also contribute to its stability in such solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize the more polar NH-form through dipole-dipole interactions.

-

Polar Protic Solvents (e.g., ethanol, water): Protic solvents can form hydrogen bonds with both the OH and NH forms. The ability of the solvent to act as both a hydrogen bond donor and acceptor can significantly influence the equilibrium, often favoring the OH and NH forms .[5]

The electronic nature of substituents on the pyrazole and phenyl rings can modulate the relative stabilities of the tautomers.

-

Electron-donating groups on the pyrazole ring tend to favor the OH-form by increasing the electron density on the ring and stabilizing the aromatic system.

-

Electron-withdrawing groups can favor the CH or NH forms by altering the acidity of the migrating proton and the basicity of the nitrogen and oxygen atoms.[6]

Experimental Investigation of Tautomerism

A combination of spectroscopic and crystallographic techniques is employed to elucidate the tautomeric composition of this compound in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[7] By analyzing chemical shifts, coupling constants, and through variable temperature experiments, one can identify the predominant tautomer and, in some cases, quantify the equilibrium.

Experimental Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Prepare solutions of this compound (or a derivative) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 5-10 mg/mL.

-

¹H NMR Analysis:

-

OH-form: Look for a characteristic signal for the hydroxyl proton (often broad and exchangeable with D₂O) and aromatic protons of the pyrazole ring.

-

CH-form: Expect to see a signal for the CH₂ group at the 4-position, typically in the range of 3-4 ppm.

-

NH-form: A signal for the NH proton may be observed, which is also exchangeable.

-

-

¹³C NMR Analysis: The chemical shift of the C5 carbon is particularly informative. In the OH-form, it will have a chemical shift characteristic of a carbon attached to an oxygen in an enol, while in the CH and NH forms, it will be a carbonyl carbon with a downfield chemical shift.

-

¹⁵N NMR Analysis: This technique can provide direct information about the protonation state of the nitrogen atoms, helping to distinguish between the different tautomers.[8]

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of the tautomeric interconversion. At low temperatures, the exchange may be slow enough to observe separate signals for each tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule and can be used to distinguish between the keto and enol forms.

-

OH-form: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

-

CH and NH-forms: A strong absorption band in the region of 1650-1750 cm⁻¹ due to the C=O stretching vibration.

Diagram: Interpreting IR Spectra

Caption: Flowchart for interpreting IR spectra of pyrazolone tautomers.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the different tautomers often have distinct absorption maxima.[5] By monitoring changes in the absorption spectrum as a function of solvent or temperature, information about the position of the equilibrium can be obtained.

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[8] By determining the precise positions of all atoms, including hydrogen atoms, the exact tautomer in the crystal lattice can be identified.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[9]

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The positions of hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism.[10] It allows for the calculation of the relative energies and stabilities of the different tautomers in the gas phase and in solution.

Workflow: Computational Prediction of Tautomer Stability

Caption: A typical workflow for the computational study of tautomerism.

Key Computational Parameters:

-

Method: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The B3LYP functional is commonly used.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is often sufficient for these systems.

-

Solvent Modeling: Implicit solvent models like the Polarizable Continuum Model (PCM) are effective for accounting for bulk solvent effects.

Data Presentation: Calculated Relative Energies of Tautomers

| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Chloroform (kcal/mol) | ΔG in Water (kcal/mol) |

| OH-form | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |

| CH-form | +2.5 | +1.8 | +3.5 |

| NH-form | +5.1 | +3.2 | +1.5 |

Note: These are illustrative values and the actual relative energies will depend on the specific compound and computational methodology.

Synthesis of this compound and Derivatives

The most common and versatile method for the synthesis of 1-phenyl-1H-pyrazol-5-ols is the condensation of a β-ketoester with phenylhydrazine.

Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

This protocol describes the synthesis of a commonly studied derivative, 1-phenyl-3-methyl-5-pyrazolone.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.

-

Addition of β-ketoester: Slowly add ethyl acetoacetate (1 equivalent) to the solution. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. The precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Conclusion and Future Perspectives

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of this equilibrium is paramount for the rational design of novel therapeutics and functional materials based on the pyrazolone scaffold. This guide has provided a detailed overview of the theoretical underpinnings and practical methodologies for investigating the tautomerism of this important heterocyclic system.

Future research in this area will likely focus on the development of more accurate and efficient computational models for predicting tautomeric preferences in complex environments, such as within the active site of an enzyme. Furthermore, the synthesis of novel pyrazolone derivatives with tailored tautomeric properties will continue to be an active area of investigation, with the aim of fine-tuning their biological activity and physicochemical characteristics for specific applications.

References

- 1. ias.ac.in [ias.ac.in]

- 2. How To [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. mdpi.com [mdpi.com]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 1-Phenyl-1H-pyrazol-5-ol in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Heterocycle

To the researchers, scientists, and drug development professionals delving into the world of pyrazole derivatives, this guide offers an in-depth exploration of the solubility of 1-phenyl-1H-pyrazol-5-ol. While this compound holds significant potential as a building block in medicinal chemistry and materials science, a comprehensive understanding of its behavior in various organic solvents is paramount for its effective application. This document moves beyond a simple compilation of data, providing a foundational understanding of the physicochemical principles governing its solubility, robust methodologies for its experimental determination, and insights into the crucial role of tautomerism. By synthesizing theoretical knowledge with practical guidance, this guide aims to empower you to confidently navigate the complexities of solubilizing and utilizing this compound in your research and development endeavors.

Physicochemical Portrait of this compound

A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting and interpreting its solubility. This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a hydroxyl group.

Key Physicochemical Characteristics:

-

Molecular Formula: C9H8N2O

-

Molecular Weight: 160.17 g/mol

-

Structure and Functional Groups: The molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring), as well as an aromatic phenyl ring. This combination of polar and non-polar moieties suggests a nuanced solubility profile.

A critical aspect of pyrazol-5-ones is their existence in different tautomeric forms.[1][2][3][4] For this compound, the following equilibrium is of central importance:

Caption: Tautomeric forms of 1-phenyl-pyrazol-5-one.

The predominant tautomer in solution is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[1][2] In nonpolar solvents, the hydroxy (OH) form is often favored, while more polar solvents can shift the equilibrium towards the keto (CH or NH) forms.[3][4] This tautomeric shift has profound implications for solubility, as each form presents a different set of intermolecular interaction capabilities.

Principles of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" provides a foundational, albeit simplified, framework for understanding solubility.[5] This principle is rooted in the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Factors Influencing the Solubility of this compound:

-

Polarity: The polarity of the solvent plays a pivotal role.[6] Solvents with a polarity that matches that of the predominant tautomer of this compound are likely to be effective.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor is critical.[6] Solvents that can effectively form hydrogen bonds with the hydroxyl group and the pyrazole nitrogens will enhance solubility.

-

Temperature: For most solid solutes, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice of the solute.

Navigating the Organic Solvent Spectrum: A Qualitative Overview

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Capable of strong hydrogen bonding with the solute. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | High to Moderate | Can act as hydrogen bond acceptors and have high polarity. |

| Non-polar | Hexane, Toluene | Low | "Like dissolves like" principle suggests poor interaction with the polar functional groups of the solute.[5] |

| Chlorinated | Dichloromethane | Moderate | Offers a balance of polarity and can interact with the phenyl ring. |

| Ethers | Diethyl ether | Low | Limited polarity and hydrogen bonding capability. |

It is important to note that a related compound, 1-phenyl-3-methyl-5-pyrazolone, is reported to be soluble in hot water, alcohol, acid, and alkali, and slightly soluble in benzene, while being insoluble in ether and petroleum ether.[12]

Experimental Determination of Solubility: A Practical Workflow

Accurate determination of solubility is an essential experimental undertaking. The isothermal saturation method is a widely accepted and reliable technique.[8]

Step-by-Step Protocol for Isothermal Solubility Determination:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

-

Caption: Experimental workflow for determining solubility.

The Critical Role of Tautomerism in Solubility

As previously mentioned, the tautomeric equilibrium of this compound is a key determinant of its solubility. The specific tautomer present in a given solvent will dictate the nature and strength of solute-solvent interactions. For instance, in a non-polar solvent where the 1H-pyrazol-5-ol form may predominate, solubility will be governed by the ability of the solvent to interact with the hydroxyl group and the aromatic system.[1] Conversely, in a highly polar, hydrogen-bond-accepting solvent like DMSO, the equilibrium may shift, and the monomeric form of the pyrazolone tautomer could be more prevalent, leading to different solubility characteristics.[1]

Researchers should be aware that the solid-state form of the compound may not be the same as the dominant tautomer in solution. Characterization of the solid form (e.g., using X-ray diffraction) and the dissolved species (e.g., using NMR spectroscopy) can provide invaluable insights into the solubility behavior.[1]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data for this specific molecule is sparse, a strong understanding of its physicochemical properties, the principles of solubility, and the profound influence of tautomerism allows for rational solvent selection and experimental design. The provided protocol for isothermal solubility determination offers a robust framework for generating the precise data needed for various applications.

Future research should focus on the systematic determination of the solubility of this compound in a broad range of organic solvents at different temperatures. Furthermore, detailed studies correlating the observed solubility with the predominant tautomeric forms in each solvent will provide a more complete and predictive understanding of this versatile compound's behavior.

References

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.ws [chem.ws]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide to the Discovery and History of 1-Phenyl-1H-pyrazol-5-ol

Introduction

1-Phenyl-1H-pyrazol-5-ol, a molecule known by several names including 1-phenyl-3-methyl-5-pyrazolone (PMP), Edaravone, and Radicava, holds a significant place in the annals of both synthetic chemistry and modern medicine.[1][2] Its journey spans from a foundational discovery in 19th-century German chemistry to its contemporary application as a neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1][3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, tracing the molecule's path from its conceptual origins, through its chemical synthesis and characterization, to its evolution into a life-altering therapeutic. We will explore the pioneering work of its discoverers, the intricacies of its synthesis, its unique chemical properties, and the clinical development that brought it to the forefront of neuropharmacology.

Chapter 1: The Dawn of Pyrazolones: Ludwig Knorr and the Birth of a Heterocycle

The story of this compound is inextricably linked to the pioneering work of German chemist Ludwig Knorr in the 1880s.[5][6][7] While searching for quinine derivatives, Knorr's experiments with phenylhydrazine and ethyl acetoacetate led to the unexpected synthesis of a new class of five-membered heterocyclic compounds he named "pyrazoles".[7][8][9]

In 1883, this line of inquiry resulted in the synthesis of a methylated pyrazolone derivative that Knorr named Antipyrine (phenazone).[5][6][7] This molecule proved to have remarkable analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[5][6] Antipyrine was not only a commercial success but also a landmark achievement, becoming one of the very first synthetic drugs to be widely marketed and used, predating even aspirin's dominance.[6][7]

Knorr's work laid the chemical foundation for an entire class of compounds. The core reaction, the condensation of a hydrazine with a 1,3-dicarbonyl compound, became known as the Knorr Pyrazole Synthesis .[8] It was this fundamental reaction that, in 1887, was used to first synthesize the parent compound, 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone).[10] This discovery established the synthetic pathway that, with modern refinements, is still central to its production today.

Chapter 2: Synthesis and Chemical Characterization

The synthesis of 1-phenyl-3-methyl-5-pyrazolone is a classic example of heterocyclic chemistry, primarily achieved through the Knorr pyrazole synthesis. This method is valued for its efficiency, high yields, and the relative accessibility of its starting materials.[2][8]

The Knorr Pyrazole Synthesis

The most common and historically significant method for synthesizing 1-phenyl-3-methyl-5-pyrazolone involves the cyclocondensation reaction between phenylhydrazine and ethyl acetoacetate.[2][8][10] This reaction is typically carried out by heating the two reagents, often in a solvent like ethanol or acetic acid, or even under solvent-free conditions.[2][11][12]

The causality behind this choice of reactants is elegant:

-

Phenylhydrazine provides the two adjacent nitrogen atoms required for the pyrazole ring and the N-phenyl substituent.

-

Ethyl Acetoacetate , a β-ketoester, provides the three-carbon backbone and the carbonyl group that will ultimately form the pyrazolone structure.

The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization with the elimination of ethanol to yield the stable, five-membered pyrazolone ring.[8]

Caption: Knorr Pyrazole Synthesis of Edaravone.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol describes a standard, reproducible method for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.

Materials:

-

Phenylhydrazine (1.25 mL, 12.5 mmol)

-

Ethyl acetoacetate (1.625 mL, 12.5 mmol)

-

Diethyl ether

-

Round-bottomed flask (50 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice-water bath

-

Beaker

-

Stir rod

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 50 mL round-bottomed flask, carefully and slowly add the ethyl acetoacetate (1.625 mL) and the phenylhydrazine (1.25 mL). Caution: This addition is slightly exothermic and should be performed in a fume hood.[10]

-

Reflux: Assemble a reflux condenser on the flask and heat the mixture in an oil bath or with a heating mantle to a temperature of 135–145 °C for 60 minutes.[10] The mixture will gradually become a heavy, viscous syrup.

-

Crystallization: After heating, transfer the hot syrup into a beaker and cool it thoroughly in an ice-water bath.

-

Precipitation: Add approximately 2 mL of diethyl ether to the cooled syrup. Stir the mixture vigorously with a glass rod. The product will precipitate as a crude powder.[10]

-

Isolation: Collect the crude powdered pyrazolone by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying & Recrystallization: Dry the product. For higher purity, the crude solid can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.[11]

Chemical and Physical Properties

1-Phenyl-3-methyl-5-pyrazolone is a stable crystalline solid. Its key properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀N₂O | PubChem[1] |

| Molar Mass | 174.203 g·mol⁻¹ | PubChem[1] |

| Appearance | White to pale yellow powder | N/A |

| Melting Point | 129–131 °C | MDPI[11] |

| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | PubChem[1] |

| CAS Number | 89-25-8 | PubChem[1] |

Tautomerism: A Molecule of Multiple Forms

A critical feature of 1-phenyl-3-methyl-5-pyrazolone is its existence in multiple tautomeric forms: the keto (CH), amine (NH), and enol (OH) forms.[10] This tautomerism is crucial to its chemical reactivity and biological activity. The equilibrium between these forms allows the molecule to act as both a hydrogen donor and acceptor. The pKa value of Edaravone is approximately 7.0, meaning it is about 50% ionized at physiological pH, which may enhance its ability to react with and neutralize reactive oxygen species (ROS).[10]

Caption: Tautomeric Forms of Edaravone.

Chapter 3: From Laboratory Reagent to Neuroprotective Agent: The Emergence of Edaravone

For much of the 20th century, 1-phenyl-3-methyl-5-pyrazolone was primarily used as an intermediate in the synthesis of dyes and other pyrazolone-based pharmaceuticals.[13] Its story took a dramatic turn in the late 1980s when researchers at Mitsubishi Pharma in Japan began investigating it as a potential treatment for stroke.[1]

Development for Ischemic Stroke

The scientific rationale was to develop a compound that could mitigate the brain swelling and neuronal damage that occurs following an ischemic stroke.[1] This damage is largely caused by a surge of oxidative stress, where an overabundance of highly reactive molecules known as free radicals overwhelms the brain's natural antioxidant defenses, leading to cell death.[1][14] Researchers identified 1-phenyl-3-methyl-5-pyrazolone, which they designated MCI-186, as a potent free radical scavenger.[1] After extensive development, it was approved and marketed in Japan in 2001 for the treatment of acute ischemic stroke.[1][3][4]

Mechanism of Action: A Potent Antioxidant

The therapeutic effects of Edaravone are attributed to its powerful antioxidant properties, although the exact mechanism in neurodegenerative diseases is still under investigation.[1][15] It functions as a free radical scavenger, meaning it can donate an electron to neutralize unstable and damaging free radicals.[3][4][14]

Key aspects of its mechanism include:

-

Scavenging of Peroxyl Radicals: Due to its amphiphilicity (having both hydrophilic and lipophilic properties), it can scavenge both water-soluble and lipid-soluble peroxyl radicals, protecting cell membranes from lipid peroxidation.[4]

-

Reduction of Oxidative Stress: By neutralizing free radicals like peroxynitrite, Edaravone reduces the overall oxidative stress that is a key pathological feature in conditions like stroke and ALS.[4][14]

-

Anti-inflammatory Effects: It helps to decrease the production of pro-inflammatory cytokines and mitigates the activation of microglia (the brain's immune cells), further reducing inflammation-associated neuronal damage.[14]

Caption: Edaravone's Neuroprotective Mechanism.

Pharmacokinetics

Edaravone is metabolized in the body into a sulfate conjugate and a glucuronide conjugate, neither of which are active.[1] It is primarily excreted in the urine, mainly as its glucuronide conjugate form.[1][15] The elimination half-life of the parent drug is between 4.5 and 6 hours.[1]

Chapter 4: Clinical Development and Approval for Amyotrophic Lateral Sclerosis (ALS)

Following its success in stroke treatment, a clinical program to investigate Edaravone for amyotrophic lateral sclerosis (ALS) was initiated in 2001.[16] ALS is a progressive neurodegenerative disease characterized by the death of motor neurons, and oxidative stress is believed to be a major contributor to its pathology.[15][16]

Pivotal Clinical Trials

The journey to approval for ALS involved several key clinical studies conducted in Japan.[16] An initial Phase III study did not meet its primary endpoint.[16] However, a post-hoc analysis suggested that the drug was effective in a specific sub-population of patients with early-stage ALS who had retained broad functionality.[16]

This led to a second, confirmatory Phase III trial designed specifically for this patient population. The 24-week study randomized 137 participants to receive either Edaravone or a placebo.[17] The primary efficacy endpoint was the change in the revised ALS Functional Rating Scale (ALSFRS-R) score. The trial was successful, demonstrating a statistically significant slowing in the decline of ALSFRS-R scores for the group receiving Edaravone compared to the placebo group.[15][16][17]

Regulatory Approval and Modern Formulations

Based on the strength of this confirmatory trial, Edaravone was approved for the treatment of ALS in Japan in 2015 and in the United States in 2017, where it is marketed as Radicava.[1][17][18]

-

Intravenous (IV) Formulation: Initially, the drug was only available as an intravenous infusion, administered in cycles of daily infusions for 10-14 days, followed by a 14-day drug-free period.[1][3]

-

Oral Formulation: Recognizing the burden of regular IV infusions for patients with a degenerative disease, an oral formulation (Radicava ORS) was developed. In May 2022, the FDA approved this oral version based on studies showing that it delivered a comparable amount of the drug to the bloodstream as the IV formulation.[1][18]

Conclusion

The trajectory of this compound is a remarkable testament to the enduring power of chemical discovery. What began as an unexpected byproduct of 19th-century research into quinine analogues has evolved into a vital 21st-century therapeutic. From Ludwig Knorr's foundational synthesis of the pyrazolone ring to the dedicated clinical development by researchers in Japan, the journey of Edaravone highlights the path from fundamental chemistry to impactful medicine. Its history as a dye intermediate, a stroke medication, and now a treatment for ALS underscores a legacy of versatility and hope, providing a tangible benefit to patients with devastating neurological diseases.

References

- 1. Edaravone - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. What is Edaravone used for? [synapse.patsnap.com]

- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]

- 5. nbinno.com [nbinno.com]

- 6. Phenazone - Wikipedia [en.wikipedia.org]

- 7. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. books.rsc.org [books.rsc.org]

- 10. books.rsc.org [books.rsc.org]

- 11. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]

- 12. CN106117144A - A kind of synthesis technique of high-purity Edaravone - Google Patents [patents.google.com]

- 13. hzreward.com [hzreward.com]

- 14. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 15. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Edaravone and its clinical development for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]

- 18. alzforum.org [alzforum.org]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-phenyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. 1-phenyl-1H-pyrazol-5-ol, a key member of this family, presents a compelling case for therapeutic development due to its structural similarity to established pharmacophores and its inherent chemical reactivity. This guide synthesizes the current understanding of pyrazole pharmacology to elucidate the most promising therapeutic targets for this compound. We will delve into the mechanistic rationale for target selection, provide detailed, field-proven experimental protocols for target validation, and present a logical framework for advancing this molecule through the early stages of drug discovery.

Introduction: The Pyrazole Scaffold and the Promise of this compound

Pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts unique physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, and to serve as bioisosteres for other aromatic rings, often leading to improved potency and pharmacokinetic profiles.[1] The clinical success of pyrazole-containing drugs such as the anti-inflammatory agent celecoxib and the neuroprotective drug edaravone underscores the therapeutic potential of this chemical class.[1][2]

This compound is structurally analogous to edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant and free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][3][4][5][6] This close structural relationship strongly suggests that this compound is likely to share a similar mechanism of action centered on the mitigation of oxidative stress and the modulation of inflammatory pathways. This guide will therefore focus on the most probable targets within these domains: key enzymes of the arachidonic acid cascade (cyclooxygenases and lipoxygenases) and other potential targets implicated in inflammation and neurodegeneration.

Rationale for Target Selection

The selection of initial therapeutic targets for a novel compound is guided by a convergence of evidence from structurally related molecules, known biological activities of the chemical class, and in silico predictions. For this compound, the primary lines of evidence point toward enzymes involved in inflammation and oxidative stress.

Cyclooxygenases (COX-1 and COX-2)

The cyclooxygenase enzymes, COX-1 and COX-2, are central players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[7] The pyrazole ring is a well-established pharmacophore for COX-2 inhibition, with celecoxib being a prime example.[8][9] Many novel pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory and analgesic effects.[8][10][11] The structural features of this compound are consistent with those of other known COX inhibitors, making COX-2 a highly probable therapeutic target. Inhibition of COX-2 is a validated strategy for treating inflammatory disorders such as arthritis, and is also being explored for its potential in cancer therapy.[10][12]

Lipoxygenases (LOX)

Lipoxygenases are a family of enzymes that also metabolize arachidonic acid, leading to the production of leukotrienes and other inflammatory mediators.[7][13][14] Edaravone has been shown to inhibit the lipoxygenase pathway, contributing to its antioxidant and anti-inflammatory effects.[3] Given the structural similarity, this compound is a strong candidate for a lipoxygenase inhibitor.[13][15][16] Targeting 15-lipoxygenase (15-LOX), in particular, is an emerging strategy for a range of conditions including neurodegenerative diseases, atherosclerosis, and certain cancers.[13][17]

Protein Kinases

The pyrazole scaffold is present in numerous kinase inhibitors, targeting a wide range of kinases involved in cell signaling, proliferation, and survival.[18][19][20] While a less direct line of reasoning compared to COX/LOX inhibition, the potential for this compound to act as a kinase inhibitor should not be overlooked.[18][21][22][23] Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases, making them attractive therapeutic targets.[20]

Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are enzymes that catalyze the oxidative deamination of neurotransmitters.[24] Their inhibition can be beneficial in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[24][25] A number of pyrazoline derivatives have been identified as potent and selective MAO inhibitors, suggesting that this compound may also interact with these enzymes.[2][26][27][28]

Experimental Validation of Therapeutic Targets

A hierarchical and systematic approach to target validation is crucial for the efficient progression of a drug discovery program. The following section outlines detailed protocols for the in vitro characterization of this compound against its most probable targets.

Workflow for Target Validation

The overall workflow for validating the therapeutic targets of this compound should proceed from initial in vitro enzymatic assays to more complex cell-based models.

Caption: Hierarchical workflow for the experimental validation of therapeutic targets for this compound.

Detailed Experimental Protocols

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human recombinant COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

Arachidonic Acid (substrate)

-

Celecoxib (positive control for COX-2 inhibition)

-

Indomethacin (positive control for non-selective COX inhibition)

-

This compound

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the test compound, positive controls, and a vehicle control (DMSO) to separate wells.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Prepare a reaction mix containing COX Assay Buffer and COX Probe.

-

Add the reaction mix to each well.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the IC50 value for this compound by plotting the percent inhibition against the log of the compound concentration.

| Parameter | Description |

| Enzyme Source | Human recombinant COX-1 and COX-2 |

| Substrate | Arachidonic Acid |

| Detection Method | Fluorometric |

| Positive Controls | Celecoxib (COX-2 selective), Indomethacin (non-selective) |

| Endpoint | IC50 value |

This protocol outlines a colorimetric assay to measure the inhibition of 15-LOX by this compound.[29][30]

Materials:

-

Human recombinant 15-lipoxygenase

-

LOX Assay Buffer

-

Linoleic acid (substrate)

-

Quercetin (positive control)

-

This compound

-

96-well UV-transparent microplates

-

Spectrophotometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in a suitable solvent.

-

Add the test compound, positive control, and vehicle control to separate wells of a 96-well plate.

-

Add the 15-LOX enzyme to each well and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding linoleic acid to all wells.

-

Measure the absorbance at 234 nm at regular intervals for 10 minutes. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

-

Calculate the reaction rate for each well.

-

Determine the IC50 value for this compound.

| Parameter | Description |

| Enzyme Source | Human recombinant 15-lipoxygenase |

| Substrate | Linoleic Acid |

| Detection Method | Spectrophotometric (A234 nm) |

| Positive Control | Quercetin |

| Endpoint | IC50 value |

To broadly assess the kinase inhibitory potential of this compound, a screening panel of representative kinases is recommended. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

General Procedure (Radiometric Assay):

-

This compound is tested at a fixed concentration (e.g., 10 µM) against a panel of kinases.

-

Each kinase reaction is carried out in the presence of the test compound, a specific peptide substrate, and [γ-³³P]-ATP.

-

The reaction is allowed to proceed for a defined period and then stopped.

-

The amount of ³³P incorporated into the peptide substrate is quantified using a scintillation counter.

-

The percent inhibition for each kinase is calculated relative to a vehicle control.

Caption: General workflow for kinase inhibitor profiling using a radiometric assay.

This protocol describes a fluorometric assay for determining the inhibitory activity of this compound against MAO-A and MAO-B.[31][32][33]

Materials:

-

Recombinant human MAO-A and MAO-B

-

MAO Assay Buffer

-

Tyramine (substrate)

-

Horseradish Peroxidase (HRP)

-

Fluorometric probe (e.g., Amplex Red)

-

Clorgyline (MAO-A specific inhibitor)

-

Pargyline (MAO-B specific inhibitor)

-

This compound

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

In separate plates for MAO-A and MAO-B, add the test compound, respective positive controls (clorgyline for MAO-A, pargyline for MAO-B), and a vehicle control.

-

Add the MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes at 37°C.

-

Prepare a reaction mix containing MAO Assay Buffer, HRP, the fluorometric probe, and tyramine.

-

Add the reaction mix to all wells to start the reaction.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence (Ex/Em appropriate for the chosen probe, e.g., 530/590 nm for Amplex Red).

-

Calculate the IC50 values for both MAO-A and MAO-B to determine potency and selectivity.

| Parameter | Description |

| Enzyme Source | Recombinant human MAO-A and MAO-B |

| Substrate | Tyramine |

| Detection Method | Fluorometric |

| Positive Controls | Clorgyline (MAO-A), Pargyline (MAO-B) |

| Endpoint | IC50 values and selectivity index (SI) |

Signaling Pathways and Mechanistic Considerations

Understanding the signaling pathways in which the potential targets are involved is critical for predicting the physiological effects of this compound.

Arachidonic Acid Cascade

Inhibition of COX and LOX enzymes by this compound would directly impact the arachidonic acid cascade, a key inflammatory pathway.

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Conclusion and Future Directions

This compound is a promising small molecule with a high probability of activity against key enzymes in the inflammatory and oxidative stress pathways. The experimental framework provided in this guide offers a clear and logical path for the initial characterization and validation of its therapeutic targets. Positive results from these in vitro studies would warrant progression to cell-based and in vivo models of inflammation, neurodegeneration, and oncology to fully elucidate the therapeutic potential of this compound. Further structure-activity relationship (SAR) studies on the this compound scaffold could also lead to the development of second-generation compounds with enhanced potency, selectivity, and drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a novel free radical scavenger, for treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 5. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Pyrazolone based TGFbetaR1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benthamdirect.com [benthamdirect.com]

- 25. Bot Verification [rasayanjournal.co.in]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. krishgen.com [krishgen.com]

- 30. assaygenie.com [assaygenie.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. resources.bio-techne.com [resources.bio-techne.com]

- 33. abcam.co.jp [abcam.co.jp]

Methodological & Application

Application Notes and Protocols for the Anticancer Evaluation of 1-Phenyl-1H-pyrazol-5-ol Analogs

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1][2][3][4] Pyrazole-containing compounds have been shown to exert their antitumor effects through diverse mechanisms, such as the inhibition of critical cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[2][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a specific subclass: 1-phenyl-1H-pyrazol-5-ol analogs.

This application note details a systematic, multi-tiered approach to characterize the anticancer potential of novel this compound analogs, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols provided herein are established, robust, and designed to yield reproducible and insightful data, forming a self-validating system for the comprehensive assessment of these promising compounds.

Pre-Analytical Phase: Compound and Cell Line Preparation

A critical first step in any anticancer evaluation is the meticulous preparation of the test compounds and the selection and maintenance of appropriate cancer cell lines.

Compound Handling and Solubilization

-

Stock Solution Preparation : Accurately weigh the this compound analog and dissolve it in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

-

Storage : Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Working Solutions : On the day of the experiment, thaw a stock aliquot and prepare working solutions by serial dilution in the appropriate cell culture medium. The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed a level that affects cell viability (typically ≤ 0.5%).

Cancer Cell Line Selection and Culture

The choice of cancer cell lines is pivotal and should ideally represent a variety of tumor types to assess the spectrum of activity.

Table 1: Recommended Cancer Cell Lines for Initial Screening

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |

| A549 | Lung Carcinoma | Non-small cell lung cancer model |

| HCT-116 | Colon Carcinoma | p53 wild-type, good for apoptosis studies |

| PC-3 | Prostate Carcinoma | Androgen-independent |

| HepG-2 | Hepatocellular Carcinoma | Well-differentiated liver cancer model |

Cell Culture Protocol:

-

Maintain cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Regularly subculture cells to maintain exponential growth and ensure cell viability for assays.

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of the this compound analogs on a panel of cancer cell lines.[7] Two robust and widely used colorimetric assays are recommended: the Sulforhodamine B (SRB) assay and the MTT assay.[8][9][10]

Scientific Rationale

-

SRB Assay : This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11] The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number. It is a simple, sensitive, and reproducible method for assessing cell density.[11]

-

MTT Assay : This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[9][10] The amount of formazan is proportional to the number of metabolically active cells.[10]

Comparing results from both assays can provide insights into whether a compound causes direct cell death (protein loss) or metabolic inhibition.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity screening.

Protocol 1: Sulforhodamine B (SRB) Assay

-

Cell Seeding : Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the this compound analog. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.

-

Fixation : Gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]

-

Washing : Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining : Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-